![molecular formula C6H10N2S B1385901 N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine CAS No. 920479-07-8](/img/structure/B1385901.png)
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine
描述
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine, also known as MTMA, is an organic compound that is used in a variety of scientific applications. It is a colorless, crystalline solid with a slight odor and a melting point of about 132°C. In its pure form, MTMA has the molecular formula C7H10N2S. MTMA has been used in a range of applications, from synthesis and research to drug development and biochemical analysis.
作用机制
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key to its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine. For instance, thiazole is stable under acidic conditions but is hydrolyzed under alkaline conditions . Therefore, the pH of the environment could potentially influence the stability and efficacy of the compound.
实验室实验的优点和局限性
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easy to synthesize and store. Additionally, it is a versatile reagent, as it can be used in a variety of reactions. However, this compound has some limitations as well. It is a relatively unstable compound, and it is prone to oxidation and hydrolysis. Additionally, its reactivity can vary depending on the reaction conditions, making it difficult to control the reaction rate.
未来方向
There are several future directions for research on N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine. One area of research is the development of new synthetic methods for the production of this compound. Additionally, research could be conducted to explore the potential biochemical and physiological effects of this compound, as well as its potential applications in drug development. Finally, research could be conducted to improve the stability of this compound, as well as to improve its reactivity and control its reaction rate.
科学研究应用
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine is widely used in scientific research and development, particularly in the fields of biochemistry and pharmacology. It is used in the synthesis of biologically active compounds such as antibiotics, anti-cancer drugs, and anti-inflammatory drugs. It is also used in the synthesis of pharmaceutical intermediates, such as chiral amines, which are important for drug development. Additionally, this compound is used in the synthesis of organic compounds for use in analytical chemistry, such as chromatographic standards.
生化分析
Biochemical Properties
N-Methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]amine plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to interact with enzymes like acetylcholinesterase, which is involved in neurotransmitter breakdown . The interaction between this compound and these enzymes can lead to inhibition or activation, affecting various biochemical pathways.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can impact gene expression by binding to specific transcription factors, thereby altering the transcription of target genes.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to active sites of enzymes, leading to competitive inhibition. For instance, it can inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cognitive function by inhibiting acetylcholinesterase . At high doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. The threshold effects and toxicity levels of this compound need to be carefully studied to determine safe dosage ranges.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of this compound on metabolic flux and metabolite levels are important areas of research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic cation transporters . Additionally, binding proteins can affect its localization and accumulation within cells, influencing its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
属性
IUPAC Name |
N-methyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5-6(3-7-2)9-4-8-5/h4,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCGXFXUGSQGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




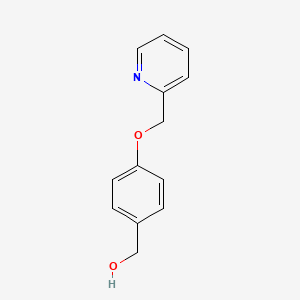
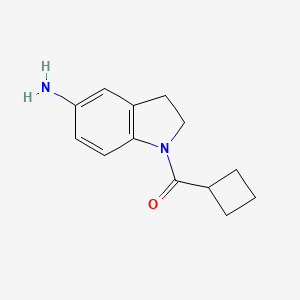
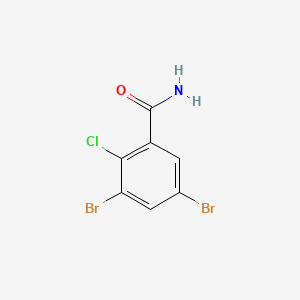
![1-[(3,4-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385828.png)
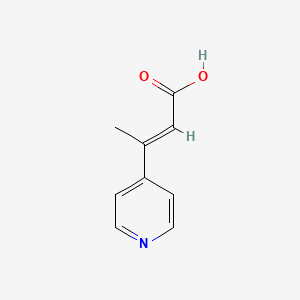
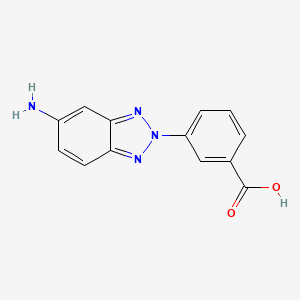
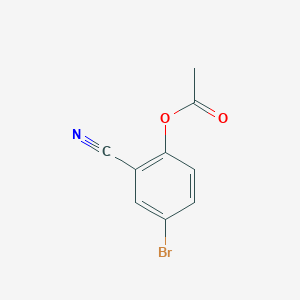
![Methyl[(4-methylphenyl)methyl][(piperidin-4-yl)methyl]amine](/img/structure/B1385835.png)
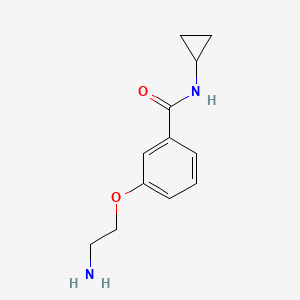
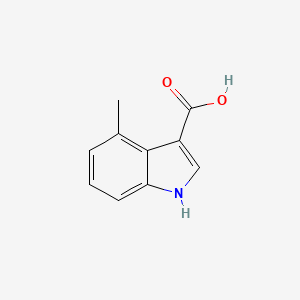
![(2S)-2-({thieno[2,3-d]pyrimidin-4-yl}amino)propanoic acid](/img/structure/B1385838.png)

![2-[(2-Thienylacetyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1385840.png)